molecular formula C9H7NO2 B154389 1H-Indole-6-carboxylic acid CAS No. 1670-82-2

1H-Indole-6-carboxylic acid

Cat. No. B154389
CAS RN: 1670-82-2
M. Wt: 161.16 g/mol
InChI Key: GHTDODSYDCPOCW-UHFFFAOYSA-N
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Description

1H-Indole-6-carboxylic acid is a derivative of indole, which is a heterocyclic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole structure is a common framework in many natural products and pharmaceuticals. The specific compound, 1H-indole-6-carboxylic acid, contains a carboxylic acid functional group at the sixth position of the indole ring system, which can participate in various chemical reactions and contribute to the compound's acidity and potential for forming dimers and polymers through hydrogen bonding .

Synthesis Analysis

The synthesis of indole derivatives, including those with carboxylic acid functionalities, can be achieved through various methods. One approach is the carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions, which allow for the synthesis of 3-substituted indoles in water. This method is efficient and can lead to biologically active compounds . Another strategy involves the Dieckmann cyclization to yield indole-2-carboxylic acid esters, which can be further functionalized . Additionally, the synthesis of 1H-indole-3-carboxylic acid derivatives has been reported, where the carboxylic acid group is at the third position, and these compounds can be further functionalized to create a variety of biologically active molecules .

Molecular Structure Analysis

The molecular structure of indole carboxylic acids has been studied using techniques such as X-ray diffraction. For example, indole-3-carboxylic acid has been shown to form centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . The orientation of the carboxylic groups can significantly influence the molecular conformation and the overall crystal packing of these compounds .

Chemical Reactions Analysis

Indole carboxylic acids can undergo a variety of chemical reactions due to the presence of both the reactive indole ring and the carboxylic acid group. For instance, indole-3-carboxaldehyde derivatives, which are closely related to indole carboxylic acids, are key intermediates for the preparation of biologically active compounds and can undergo C-C and C-N coupling reactions . The carboxylic acid group itself can participate in condensation reactions, esterification, and amide formation, expanding the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carboxylic acids are influenced by the presence of the carboxylic acid group. This group contributes to the acidity of the compound and its ability to form hydrogen bonds, which can affect solubility, melting point, and crystal formation. The electron-withdrawing nature of the carboxylic acid can also impact the electronic properties of the indole ring, potentially affecting its reactivity and interactions with biological targets .

Scientific Research Applications

Characterization Techniques

1H-Indole-6-carboxylic acid has been a subject of interest in characterization techniques. For instance, the trimer of indole-5-carboxylic acid was characterized using 1H NMR spectroscopy, employing a range of one- and two-dimensional NMR techniques for full analysis. This study highlighted the significance of proton NMR in analyzing indole derivatives (Mackintosh, Mount, & Reed, 1994).

Synthesis and Characterization of Derivatives

The synthesis of indole carboxylic acid derivatives has been explored for their potential therapeutic applications. A study on the synthesis of indole-2-carboxylic acid derivatives from 1-Propyl-1H-indole-2-carboxylic acid found that these compounds exhibit significant antibacterial and moderate antifungal activities, indicating potential for developing potent lead compounds in drug discovery (Raju et al., 2015).

Biological and Pharmacological Studies

Indole carboxylic acids have been evaluated for their biological activity. One study focused on the synthesis and pharmacological evaluation of (E)-3-(2-carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids, leading to the discovery of potent selective glycine-site NMDA receptor antagonists. This highlights their potential in therapeutic applications, particularly in neurology (Baron et al., 2005).

Application in Fluorescence and Organic Synthesis

1-Substituted 1H-indole-2-carboxylic acids have been used in the synthesis of fluorescent diarylindoles. This synthesis involves diarylation accompanied by C-H bond cleavage and decarboxylation, yielding compounds with significant fluorescence properties, which can be applied in various fields including materials science and bioimaging (Miyasaka et al., 2009).

Chemical Analysis and Quantification

The compound has also been a subject in the development of analytical methods. For instance, a HPLC method was developed for the quantitative determination of isomers related to Octahydro-1H-indole-2-carboxylic acid, a key material in the synthesis of certain drugs. This method demonstrates the importance of accurate and sensitive analytical techniques in pharmaceutical quality control (Vali et al., 2012).

Chemical Structure Studies

Studies on the chemical structure of indole carboxylic acids have also been conducted. For example, the structure of 3-Carboxymethyl-1H-indole-4-carboxylic acid was analyzed, revealing insights into the molecular geometry and interactions within crystals, which is crucial for understanding the chemical behavior and potential applications of these compounds (Mao, 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It should not be released into the environment . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

Indole and its derivatives show good therapeutic prospects . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTDODSYDCPOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-6-carboxylic acid

CAS RN

1670-82-2
Record name 1H-Indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1670-82-2
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Record name 1H-Indole-6-carboxylic acid
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Synthesis routes and methods I

Procedure details

A solution of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate (117 g, 349 mmol) and LiOH.H2O (26.4 g, 629 mmol) in MeOH/THF/H2O (1:1:1, 1.8 L) was heated at reflux for 3 h. The reaction mixture was cooled in an ice/H20 bath to ˜2° C., neutralized with 1M HCl (˜650 mL) (added at such a rate that temperature did not exceed 5° C.), diluted with H2O (1 L) and stirred while warming to ambient temperature. The precipitates were collected by filtration rinsed with H2O and dried to yield the mono THF solvate of 1H-indole-6-carboxylic acid, 2-bromo-3-cyclohexyl- (135.5 g, 345 mmol, 99%) as a yellow solid, which was used without further purification. 1HNMR (300 MHz, CDCl3) δ 11.01 (br s, 1H), 8.77 (s, 1H), 8.07 (d, J=1.5 Hz, 1H), 7.82 (dd, J=1.5, 8.8 Hz, 1H), 7.72 (d, J=8.8 Hz, 1H), 3.84-3.74 (m, 4H), 2.89 (m, 1H), 1.98-1.72 (m, 11H), 1.50-1.24 (m, 3H). 13CNMR (75 MHz, CDCl3) δ 172.7, 135.5, 130.7, 122.3, 120.9(2), 118.8, 113.3, 111.1, 67.9(2), 37.0, 32.2(2), 27.0(2), 26.1, 25.5(2). LCMS: m/e 320 (M−H)−, ret time 2.21 min, column A, 4 minute gradient.
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
1.8 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
650 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate (117 g, 349 mmol) and LiOH.H2O (26.4 g, 629 mmol) in MeOH/THF/H2O (1:1:1, 1.8 L) was heated at reflux for 3 h. The reaction mixture was cooled in an ice/H2O bath to ˜2° C., neutralized with 1M HCl (˜650 mL) (added at such a rate that temperature did not exceed 5° C.), diluted with H2O (1 L) and stirred while warming to ambient temperature. The precipitates were collected by filtration rinsed with H2O and dried to yield the mono THF solvate of 1H-indole-6-carboxylic acid, 2-bromo-3-cyclohexyl-(135.5 g, 345 mmol, 99%) as a yellow solid, which was used without further purification. 1HNMR (300 MHz, CDCl3) δ 11.01 (br s, 1H), 8.77 (s, 1H), 8.07 (d, J=1.5 Hz, 1H), 7.82 (dd, J=1.5, 8.8 Hz, 1H), 7.72 (d, J=8.8 Hz, 1H), 3.84-3.74 (m, 4H), 2.89 (m, 1H), 1.98-1.72 (m, 11H), 1.50-1.24 (m, 3H). 13CNMR (75 MHz, CDCl3) δ 172.7, 135.5, 130.7, 122.3, 120.9(2), 118.8, 113.3, 111.1, 67.9(2), 37.0, 32.2(2), 27.0(2), 26.1, 25.5(2). LCMS: m/e 320 (M−H)−, ret time 2.21 min, column A, 4 minute gradient.
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
1.8 L
Type
solvent
Reaction Step One
Name
Quantity
650 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of methyl indole-6-carboxylate (3.0 g) in MeOH (34 mL), a 3M aqueous solution of LiOH (17 mL, 3.0 equiv.) was added. The reaction mixture was heated at reflux for 1 Hr, then cooled at 0° C., diluted with water (50 mL) and acidified with HCl 12M (5 mL). The mixture was extracted with AcOEt (3*30 mL). The combined organic layers were washed with brine (30 mL), dried over MgSO4 and concentrated to give the product as a yellow solid (2.3 g, 85%).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
85%

Synthesis routes and methods IV

Procedure details

A solution of methyl indole-6-carboxylate (11.0 g) in a mixture of tetrahydrofuran (150 ml), methanol (150 ml), and water (63 ml) was treated with lithium hydroxide monohydrate (15.8 g). The mixture was stirred at 60° C. for 6 hours and then concentrated to remove the organic solvents. The residue was dissolved in water, and the solution was acidified with 50% (v/v) hydrochloric acid. The precipitate which formed was collected by filtration and dried to give indole-6-carboxylic acid (9.6 g, 95%) as a tan powder; mp 253°-254°: NMR (80 MHz; CDCl3) 6.51(m, 1H, H3 -indole), 8.04(m, 1H, H7 -indole), 11.43(broad s, 1H, NH), 12.42(broad s, 1H, OH).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-6-carboxylic acid
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Reactant of Route 5
1H-Indole-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1H-Indole-6-carboxylic acid

Citations

For This Compound
143
Citations
S Nakamura, H Shirahase, M Kanda, K Wada… - Arzneimittel …, 1996 - europepmc.org
1-[3-(4-Benzhydryl-1-piperazinyl) propyl]-3-(1H-imidazol-1-ylmethyl)-1H-indole-6-carboxylic acid (CAS 172544-75-1, KY-234) was characterized pharmacologically. KY-234 (10 (-9)-10 (…
Number of citations: 1 europepmc.org
S KAM1YA, H MATSUI, H SHIRAHASE, S NAKAMURA… - jlc.jst.go.jp
… l-[3-(4-Benzhydryl-1-piperazinyl)propyl]-3-(lH-imidazol-1-ylmethyl)-1H-indole-6-carboxylic acid (12) had the strongest thromboxane synthetase inhibitory activity (IC50 = 5 x 10 ' 8 M) …
Number of citations: 0 jlc.jst.go.jp
S KAMIYA, H MATSUI, H SHIRAHASE… - Chemical and …, 1995 - jstage.jst.go.jp
… 1-[3-(4—Benzhydryl-1-piperazinyl)propyl]-3-(lH-imidazol-l-ylmethyl)—1H-indole—6—carboxylic acid (12) had the strongest thromboxane synthetase inhibitory activity (lC50 = 5 x 10 ' 8 …
Number of citations: 5 www.jstage.jst.go.jp
M Simonetti, DM Cannas, A Panigrahi… - … A European Journal, 2017 - Wiley Online Library
… Instead of C5+C7 bisarylation, 1-methyl-1H-indole-6-carboxylic acid 4 c provided exclusively mono-arylation at C5, likely due to steric reasons. Also the drug-like 6-indole carboxylic …
M Kim, E Vedejs - The Journal of organic chemistry, 2004 - ACS Publications
… 4-Acetoxy-1-acetyl-1H-indole-6-carboxylic Acid Methyl Ester (10). The procedure described for cyclization was performed as described for the preparation of 5, except that toluene was …
Number of citations: 44 pubs.acs.org
T Tiefenbrunn, S Forli, MM Baksh, MW Chang… - ACS chemical …, 2013 - ACS Publications
… In addition to 1F1, 1F1-F (4-iodo-1H-indole-6-carboxylic acid), 1F1-N (3-indolepropionic … -H (3-(carboxymethyl)-2-methyl-1H-indole-6-carboxylic acid), and 1F1-N inhibited crystal growth …
Number of citations: 39 pubs.acs.org
B Morelle, JM Salmon, J Vigo… - Photochemistry and …, 1993 - Wiley Online Library
… 1H-indole-6-carboxylic acid, 2-(4-bis[carboxymethyl]amino-3-[carboxy]ethoxy) (mag-indo-I) is used as a fluorescent indicator for ionized magnesium concentration. A physicochemical …
Number of citations: 20 onlinelibrary.wiley.com
N NOO - Handbook of Biological Dyes and Stains: Synthesis …, 2010 - books.google.com
CA Index Name 1H-Indole-6-carboxylic acid, 2-[4-[bis [2-[(acetyloxy) methoxy]-2-oxoethyl] amino]-3-[2-[2-[bis [2-[(acetyloxy) methoxy]-2-oxoethyl] amino]-5-methylphenoxy] ethoxy] …
Number of citations: 0 books.google.com
JM Herrmann, A Kantarci, H Long… - Journal of leukocyte …, 2005 - academic.oup.com
… Δ[Ca 2+ ] i and ΔpH i were measured fluorimetrically using 1H-indole-6-carboxylic acid, 2-[4-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-3-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]…
Number of citations: 18 academic.oup.com
XM Meng, WJ Hu, YG Mu, XH Sheng - Journal of Molecular Graphics and …, 2016 - Elsevier
… Here, we report 200 ns long molecular dynamics simulation results to gain insight into the influences of two allosteric molecules (1H-indole-6-carboxylic acid, 1F1 and 2-…
Number of citations: 3 www.sciencedirect.com

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